Unique 23(24→25)abeo-Dammarane Scaffold Generates a Six-Membered Acetal Pharmacophore Not Found in Classical Dammaranes
This compound possesses a rearranged 23(24→25)abeo-dammarane skeleton featuring a six-membered acetal (1,3-dioxane) ring, in stark contrast to the standard tetracyclic dammarane core with a C-17 side chain found in >95% of commercially available dammarane-type standards (e.g., dammar-25-ene-3,20,24-triol, panaxadiol) [1]. As of 2025, only four naturally occurring 23(24→25)abeo-dammaranes have been documented, making this compound a member of one of the most structurally restricted triterpenoid subclasses [2].
| Evidence Dimension | Carbon skeleton architecture |
|---|---|
| Target Compound Data | 23(24→25)abeo-dammarane with C-24/C-25 1,2-bond migration and 6-membered acetal ring closure |
| Comparator Or Baseline | Classical dammarane skeleton (e.g., dammar-25-ene-3,20,24-triol, panaxadiol) with acyclic C-17 side chain |
| Quantified Difference | Qualitative structural difference; only 4 abeo-dammaranes known in the literature |
| Conditions | HR-ESI-MS, 1D/2D NMR, and chemical derivatization; structural elucidation reported in Helv. Chim. Acta 2008 |
Why This Matters
The rare acetal pharmacophore is likely responsible for a distinct target engagement profile, making this compound indispensable for SAR studies that aim to map the chemical space of dammarane-derived α-glucosidase and PTP1B inhibitors.
- [1] Yang, S.-M.; Tan, C.-H.; Luo, H.-F.; Wang, D.-X.; Zhu, D.-Y. Two Novel abeo-Dammaranes with a Six-Membered Acetal Moiety from Aglaia perviridis Hiern. Helv. Chim. Acta 2008, 91 (2), 333–339. View Source
- [2] Feng, M.-H.; Liu, J.-S.; Yang, F.; Wang, B.; Liu, A.-H.; Li, S.-W.; Mao, S.-C. Structurally diverse dammarane-derived triterpenoids from the twigs of Aglaia perviridis Hiern and their α-glucosidase and PTP1B inhibitory activities. Phytochemistry 2025, 234, 114439. View Source
